molecular formula C16H29N5O6 B12539826 Glycyl-L-alanyl-L-leucyl-L-alanylglycine CAS No. 660408-09-3

Glycyl-L-alanyl-L-leucyl-L-alanylglycine

Katalognummer: B12539826
CAS-Nummer: 660408-09-3
Molekulargewicht: 387.43 g/mol
InChI-Schlüssel: OZTAILWGGJXLDD-DCAQKATOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-alanyl-L-leucyl-L-alanylglycine is a peptide composed of five amino acids: glycine, alanine, leucine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-alanyl-L-leucyl-L-alanylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Modifying specific amino acid residues, such as methionine or cysteine.

    Reduction: Reducing disulfide bonds if present.

    Substitution: Replacing specific amino acid residues with others.

Common Reagents and Conditions

    Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.

    Substitution: Achieved through site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-alanyl-L-leucyl-L-alanylglycine has various applications in scientific research:

    Chemistry: Used as a model peptide to study peptide bond formation and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of Glycyl-L-alanyl-L-leucyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Glycyl-L-leucyl-L-alanine
  • Glycyl-L-glutamic acid
  • Alanyl-L-tyrosine

Uniqueness

Glycyl-L-alanyl-L-leucyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of glycine, alanine, and leucine residues allows it to adopt unique conformations and interact with specific molecular targets, differentiating it from other similar peptides.

Eigenschaften

CAS-Nummer

660408-09-3

Molekularformel

C16H29N5O6

Molekulargewicht

387.43 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H29N5O6/c1-8(2)5-11(21-15(26)10(4)19-12(22)6-17)16(27)20-9(3)14(25)18-7-13(23)24/h8-11H,5-7,17H2,1-4H3,(H,18,25)(H,19,22)(H,20,27)(H,21,26)(H,23,24)/t9-,10-,11-/m0/s1

InChI-Schlüssel

OZTAILWGGJXLDD-DCAQKATOSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CN

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.